[3-[[[2-(Diaminomethyleneamino)-4-thiazolyl]methyl]thio]propionyl]sulfamide [3-[[[2-(Diaminomethyleneamino)-4-thiazolyl]methyl]thio]propionyl]sulfamide
Brand Name: Vulcanchem
CAS No.: 106433-44-7
VCID: VC0009646
InChI: InChI=1S/C8H14N6O3S3/c9-7(10)13-8-12-5(4-19-8)3-18-2-1-6(15)14-20(11,16)17/h4H,1-3H2,(H,14,15)(H2,11,16,17)(H4,9,10,12,13)
SMILES: C1=C(N=C(S1)N=C(N)N)CSCCC(=O)NS(=O)(=O)N
Molecular Formula: C8H14N6O3S3
Molecular Weight: 338.4 g/mol

[3-[[[2-(Diaminomethyleneamino)-4-thiazolyl]methyl]thio]propionyl]sulfamide

CAS No.: 106433-44-7

Main Products

VCID: VC0009646

Molecular Formula: C8H14N6O3S3

Molecular Weight: 338.4 g/mol

[3-[[[2-(Diaminomethyleneamino)-4-thiazolyl]methyl]thio]propionyl]sulfamide - 106433-44-7

CAS No. 106433-44-7
Product Name [3-[[[2-(Diaminomethyleneamino)-4-thiazolyl]methyl]thio]propionyl]sulfamide
Molecular Formula C8H14N6O3S3
Molecular Weight 338.4 g/mol
IUPAC Name 3-[[2-(diaminomethylideneamino)-1,3-thiazol-4-yl]methylsulfanyl]-N-sulfamoylpropanamide
Standard InChI InChI=1S/C8H14N6O3S3/c9-7(10)13-8-12-5(4-19-8)3-18-2-1-6(15)14-20(11,16)17/h4H,1-3H2,(H,14,15)(H2,11,16,17)(H4,9,10,12,13)
Standard InChIKey BPCROVNHEMFQOD-UHFFFAOYSA-N
SMILES C1=C(N=C(S1)N=C(N)N)CSCCC(=O)NS(=O)(=O)N
Canonical SMILES C1=C(N=C(S1)N=C(N)N)CSCCC(=O)NS(=O)(=O)N
PubChem Compound 4626625
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator